Research has explored the use of 2-methoxy-5-methylaniline in conjunction with polymeric ionic liquids to create selective sorbent coatings for solid-phase microextraction. This technique helps in the analysis of genotoxic impurities and other harmful compounds in various samples. Source: Journal of Chromatography A, Volume 1216, 2009, Pages 7-14
2-Methoxy-5-methylaniline, also known as cresidine, is an aromatic amine characterized by the presence of both methoxy and amine functional groups. Its chemical formula is , and it has a molecular weight of approximately 151.18 g/mol. The compound appears as a white crystalline solid that is soluble in organic solvents but emits toxic fumes of nitrogen oxides when heated to decomposition . It typically has a melting point ranging from 50 to 52 °C and a boiling point of about 235 °C .
p-Cresidine is a toxic compound and can cause irritation and inflammation upon contact with skin, eyes, and respiratory system. It is also suspected to be a carcinogen.
Several methods exist for synthesizing 2-methoxy-5-methylaniline:
2-Methoxy-5-methylaniline finds applications across various industries:
Interaction studies involving 2-methoxy-5-methylaniline have focused on its reactivity with various reagents and its biological implications. For example, studies have examined its interactions with polymeric ionic liquids for selective solid-phase microextraction applications, highlighting its utility in analytical chemistry .
Several compounds share structural similarities with 2-methoxy-5-methylaniline. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Para-Cresidine | Contains similar functional groups; used in dyes. | |
Anisidine | Lacks the methyl group at the 5-position; used in dye synthesis. | |
3-Methoxyaniline | Has a methoxy group at the 3-position; different reactivity profile. | |
4-Methylaniline | Lacks methoxy group; used as an intermediate in pharmaceuticals. |
While these compounds share structural characteristics, the positioning of functional groups significantly influences their reactivity and applications. For instance, the presence of both methoxy and amine groups in 2-methoxy-5-methylaniline enhances its utility as a versatile intermediate in organic synthesis compared to other similar compounds.
The synthesis of 2-methoxy-5-methylaniline has evolved alongside advancements in aromatic amine chemistry. Early methods relied on nitro compound reductions, such as the reduction of 2-nitro-5-methylanisole using sodium sulfide or iron powder. For example, o-nitroanisole reduction with sodium sulfide in methanol remains a foundational route, yielding 2-methoxy-5-methylaniline with ~90% efficiency.
A significant milestone emerged with the development of hydrogenation protocols using Pt/C or Pd/C catalysts under mild conditions (40–80°C, 0.4–1.5 MPa H₂). These methods improved regioselectivity and reduced byproduct formation compared to classical stoichiometric reductions. The integration of mixed nitroanisole feedstocks (e.g., o- and p-nitroanisole) enabled simultaneous production of 2-methoxy-5-methylaniline and its para isomer, streamlining industrial workflows.
2-Methoxy-5-methylaniline is a critical precursor in synthesizing azo dyes, which are characterized by their vivid colors and stability. The compound’s amino group undergoes diazotization reactions, forming diazonium salts that couple with electron-rich aromatic systems to produce conjugated azo chromophores [3] [5]. For example, its reaction with naphthalene derivatives yields dyes such as 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid, which exhibits strong absorbance in the visible spectrum due to extended π-conjugation [3].
In chromophore engineering, the methoxy group enhances electron donation to the aromatic system, while the methyl group provides steric stabilization, preventing aggregation-induced quenching. This balance is exemplified in nonlinear optical chromophores, where analogous aniline derivatives are used to optimize hyperpolarizability [2]. Although 2-methoxy-5-methylaniline itself is not directly cited in these studies, its structural similarity to bis(N,N-diethyl)aniline donors suggests potential utility in designing chromophores with tailored electronic properties [2].
Table 1: Representative Azo Dyes Derived from 2-Methoxy-5-methylaniline
Dye Structure | λmax (nm) | Application |
---|---|---|
C18H16N2O6S2 | 520 | Textile dyeing |
C20H18N2O8S2 | 610 | Biological staining |
The compound’s primary amine functionality makes it a valuable intermediate in pharmaceutical synthesis. It is employed in constructing enaminones, a class of anticonvulsant agents, via condensation reactions with β-ketoesters [3]. For instance, reaction with ethyl acetoacetate under acidic conditions yields a prochiral enaminone precursor, which undergoes asymmetric hydrogenation to produce chiral intermediates for central nervous system (CNS) drugs.
Additionally, 2-methoxy-5-methylaniline participates in Ullmann coupling reactions to form biaryl ethers, key motifs in kinase inhibitors. Its methoxy group acts as a directing group in palladium-catalyzed C–H activation, enabling regioselective functionalization [3].
Key Reaction Pathway
The amino group in 2-methoxy-5-methylaniline acts as a ligand in MOF synthesis, coordinating with transition metals such as Cu(II) and Zn(II) to form porous architectures. For example, reaction with zinc nitrate hexahydrate in dimethylformamide (DMF) produces a MOF with a BET surface area of 1,200 m²/g, suitable for gas storage [1]. The methyl group enhances framework stability by mitigating interpenetration, while the methoxy group modulates electron density at metal centers, influencing catalytic activity.
Table 2: MOF Properties Using 2-Methoxy-5-methylaniline Ligands
Metal Node | Pore Size (Å) | Application |
---|---|---|
Cu(II) | 12 | CO2 adsorption |
Zn(II) | 8 | Heterogeneous catalysis |
In supramolecular chemistry, 2-methoxy-5-methylaniline serves as a monomer for synthesizing crescent-shaped oligoamides. Its substitution pattern directs the curvature of the oligomer backbone during stepwise solid-phase synthesis. For example, coupling with isophthalic acid derivatives via HATU activation yields foldamers with defined helical pitches [3]. The methoxy group participates in intramolecular hydrogen bonding, stabilizing secondary structures, while the methyl group prevents π-stacking, ensuring solubility in organic solvents.
Structural Features of Oligoamides
Irritant;Health Hazard